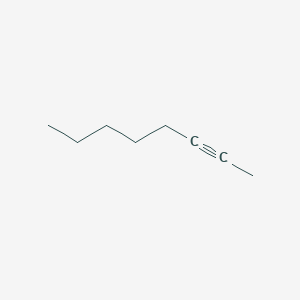

2-Octyne

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

oct-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQALVMFTWRCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80652-33-1 | |

| Record name | 2-Octyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80652-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10182366 | |

| Record name | Oct-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-67-8 | |

| Record name | 2-Octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Octyne | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP28K987X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Octyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyne, an internal alkyne with the chemical formula C₈H₁₄, is a valuable intermediate in various fields of organic synthesis. Its linear structure and the reactivity of its triple bond make it a key building block for the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals. A thorough understanding of its physical properties is fundamental for its effective use in laboratory research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a consolidated overview of the core physical characteristics of this compound, details the experimental methodologies for their determination, and presents logical workflows for these experimental procedures.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values represent a compilation from various sources and provide a comprehensive reference for laboratory applications.

| Property | Value | Units | Notes / Conditions |

| Molecular Formula | C₈H₁₄ | - | - |

| Molecular Weight | 110.20 | g/mol | [1] |

| Appearance | Colorless to Light Yellow Liquid | - | At standard conditions |

| Density | 0.759 | g/mL | at 25 °C |

| Boiling Point | 137 - 138 | °C | at 760 mmHg |

| Melting Point | -62 to -61.6 | °C | - |

| Refractive Index (n_D²⁰) | 1.428 - 1.429 | - | at 20 °C |

| Flash Point | 24.1 | °C | Closed cup |

| Vapor Pressure | 9.16 | mmHg | at 25 °C |

| Enthalpy of Formation (ΔfH°gas) | 63.8 ± 1.5 | kJ/mol | For the gaseous state[2] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and oils. | - | - |

| Octanol/Water Partition Coefficient (logP) | ~3.5 | - | [1] |

Logical Relationship of Key Properties

The following diagram illustrates the fundamental physical identity and key properties of this compound.

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid compounds like this compound.

Determination of Density

The density of a liquid can be determined gravimetrically using a pycnometer or simply with a balance and a graduated cylinder for less precise measurements.[3]

Methodology (Graduated Cylinder & Balance):

-

Mass of Empty Cylinder: Measure and record the mass of a clean, dry graduated cylinder using an electronic balance.[4]

-

Add Sample: Add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[4]

-

Mass of Cylinder and Sample: Measure and record the combined mass of the graduated cylinder and the this compound sample.[4]

-

Calculation:

-

Repeatability: For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[4]

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility and purity. The micro-reflux or capillary method is suitable for small sample volumes.

Methodology (Capillary Method):

-

Sample Preparation: Place a small amount (a few mL) of this compound into a small test tube or fusion tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Heating: Heat the apparatus slowly and uniformly in a heating block or Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful property for identification. It can be measured using a refractometer or a spectrometer.

Methodology (Spectrometer/Goniometer):

-

Prism Preparation: A hollow prism is filled with the liquid sample, in this case, this compound.

-

Light Source: A monochromatic light source is directed through a collimator to produce a parallel beam of light.

-

Angle of Minimum Deviation: The prism is placed on a spectrometer table and rotated until the angle of deviation of the light passing through it is at a minimum. This angle (D_min) is measured.

-

Prism Angle: The apex angle of the prism (A) is also measured using the spectrometer.

-

Calculation: The refractive index (n) is calculated using the formula:

-

n = [sin((A + D_min)/2)] / [sin(A/2)]

-

Determination of Solubility

Solubility tests provide qualitative information about the polarity of a compound. The general principle is "like dissolves like."

Methodology (Qualitative):

-

Sample Preparation: Place a small, measured amount of solvent (e.g., 1 mL of water) into a small test tube.[6]

-

Solute Addition: Add a small amount of this compound (e.g., 0.05 mL or a few drops) to the solvent.[6]

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 30-60 seconds).[6]

-

Observation: Allow the mixture to stand and observe.

-

Soluble/Miscible: A single, clear liquid phase indicates solubility.

-

Insoluble/Immiscible: The presence of two distinct layers, cloudiness, or visible droplets indicates insolubility.

-

-

Solvent Variation: Repeat the procedure with other solvents, such as ethanol, diethyl ether, and hexane, to determine the solubility profile.[7]

References

An In-depth Technical Guide to 2-Octyne (CAS: 2809-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyne (CAS number 2809-67-8), also known as methylpentylacetylene, is an internal alkyne with the chemical formula C₈H₁₄.[1][2] Its structure features an eight-carbon chain with a carbon-carbon triple bond located at the second carbon position. This positioning of the triple bond classifies it as an internal alkyne, distinguishing it from its terminal isomer, 1-octyne (B150090). This structural feature is crucial as it dictates its reactivity and physical properties. This compound serves as a valuable intermediate and building block in organic synthesis.[3][4] It finds applications in the synthesis of a variety of organic compounds, including those for pharmaceuticals, agrochemicals, and specialty plastics.[3] Its utility is also noted in the fragrance industry, where it can be a component in perfumes for specialized purposes.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2809-67-8 | [5][6] |

| Molecular Formula | C₈H₁₄ | [1][5] |

| Molecular Weight | 110.20 g/mol | [1][5] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -61.6 °C | [3] |

| Boiling Point | 137 °C (at 760 mmHg) | [1][3] |

| Density | 0.759 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.428 | [3] |

| Flash Point | 64 °F (17.8 °C) | [3] |

| Vapor Pressure | 9.16 mmHg at 25 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and oils. | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Features and Data | Reference(s) |

| ¹H NMR | (90 MHz, CDCl₃) δ (ppm): 2.12 (m), 1.775 (t), 1.70-1.08 (m), 0.90 (t). | [7] |

| ¹³C NMR | (CDCl₃) Predicted peaks for eight distinct carbon environments. The alkyne carbons typically appear between 70-90 ppm. | [3][8][9] |

| Infrared (IR) | Spectra available for vapor phase and as a neat liquid (capillary cell). Key absorptions include C-H stretches (~2870-2960 cm⁻¹) and potentially a weak C≡C stretch. | [5][7][10] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 110. Key fragments at m/z 95, 81, 67, 54, 41. | [5][6][7] |

Synthesis and Reactivity

This compound is a versatile reagent in organic chemistry, participating in a variety of reactions typical of internal alkynes.

Synthesis Protocols

Method 1: From 1-Heptene

This is a multi-step synthesis that involves the conversion of an alkene to an alkyne. The general transformation requires halogenation followed by a double dehydrohalogenation.

Experimental Steps Overview:

-

Halogenation: 1-Heptene is treated with chlorine (Cl₂) to form 1,2-dichloroheptane.[11]

-

Double Dehydrohalogenation: The resulting dichloroalkane is reacted with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to eliminate two molecules of HCl, forming 1-heptyne.[4]

-

Alkylation: The terminal alkyne (1-heptyne) is deprotonated by sodium amide to form the corresponding acetylide anion. This nucleophile is then alkylated with methyl iodide (CH₃I) to yield the internal alkyne, this compound.[4]

Method 2: Isomerization of 1-Octyne

Internal alkynes can be formed by the isomerization of terminal alkynes. This reaction is typically catalyzed by a strong base or a metal complex. For instance, 1-octyne can be isomerized to this compound, often favoring the more thermodynamically stable internal alkyne.[2]

Key Reactions of this compound

As an internal alkyne, this compound undergoes several characteristic addition reactions.

-

Hydrogenation to a cis-Alkene: The reduction of this compound using hydrogen gas with Lindlar's catalyst (a poisoned palladium catalyst) results in syn-addition of hydrogen across the triple bond, yielding cis-2-octene exclusively.[12]

-

Complete Hydrogenation to an Alkane: In the presence of catalysts like palladium, platinum, or nickel, this compound is fully reduced to octane.[12]

-

Hydration (Oxymercuration-Demercuration): The acid-catalyzed addition of water in the presence of a mercuric salt (HgSO₄) leads to the formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding 2-octanone. Due to the symmetrical nature of the triple bond's immediate environment, this reaction primarily yields a single ketone product.[13]

Relevance in Drug Discovery and Chemical Biology

While this compound itself is not a therapeutic agent, the alkyne functional group is a significant pharmacophore in modern medicinal chemistry. Its linear, rigid geometry can be exploited to orient substituents in a well-defined manner for optimal interaction with biological targets.

The alkyne moiety is present in several approved drugs and is a key component in the design of enzyme inhibitors. For example, certain kinase inhibitors utilize an alkyne group to form covalent bonds with cysteine residues in the active site of the target kinase, leading to irreversible inhibition. This strategy has been employed in the development of potent and selective anticancer agents.

Furthermore, terminal alkynes are widely used in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugation.[14][15] Although this compound is an internal alkyne and not directly used in standard click reactions, its synthesis and reactions are fundamental to the organic chemistry that underpins these advanced applications.

The diagram below illustrates a generalized mechanism where an alkyne-containing molecule acts as a kinase inhibitor, a common strategy in drug development.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[16] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[16] Standard laboratory safety precautions should be strictly followed.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent static discharge.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.

This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound. The data presented is intended to support researchers and professionals in their scientific endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(2809-67-8) 13C NMR [m.chemicalbook.com]

- 4. Solved Propose a synthesis of this compound starting from | Chegg.com [chegg.com]

- 5. This compound | C8H14 | CID 17769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound(2809-67-8) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. Solved Propose a synthesis of this compound starting from | Chegg.com [chegg.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 16. brainly.com [brainly.com]

Synthesis of 2-Octyne from 1-Heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route for producing 2-octyne, an internal alkyne, from the readily available starting material, 1-heptene (B165124). The synthesis involves a three-step reaction sequence: bromination of the alkene, double dehydrobromination to form a terminal alkyne, and subsequent alkylation to yield the desired internal alkyne. This document outlines the detailed experimental protocols, presents quantitative data for each step, and visualizes the reaction pathway and workflow.

Core Synthetic Pathway

The conversion of 1-heptene to this compound is a well-established transformation in organic synthesis. The overall strategy involves the initial functionalization of the double bond in 1-heptene, followed by elimination reactions to generate the triple bond of an alkyne, and finally, the addition of a methyl group to the terminal alkyne.

The reaction proceeds through the following key stages:

-

Bromination: 1-Heptene is treated with bromine (Br₂) to yield 1,2-dibromoheptane (B1620216). This electrophilic addition reaction proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of the two bromine atoms across the double bond.

-

Double Dehydrobromination: The resulting 1,2-dibromoheptane undergoes a double elimination of hydrogen bromide (HBr) upon treatment with a strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849). This two-fold E2 elimination reaction first generates a vinyl bromide intermediate, which then undergoes a second elimination to form the terminal alkyne, 1-heptyne (B1330384).

-

Alkylation: The terminal alkyne, 1-heptyne, is deprotonated by sodium amide to form a sodium acetylide. This acetylide anion then acts as a nucleophile and reacts with methyl iodide (CH₃I) in an Sₙ2 reaction to form the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials involved and the expected yields for each step of the synthesis. Yields are representative of typical outcomes for these classes of reactions and may vary based on specific experimental conditions and scale.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Heptene | C₇H₁₄ | 98.19 | 93.6 | 0.697 |

| 1,2-Dibromoheptane | C₇H₁₄Br₂ | 257.99 | 215-217 | 1.635 |

| 1-Heptyne | C₇H₁₂ | 96.17 | 99-100 | 0.733 |

| This compound | C₈H₁₄ | 110.20 | 137 | 0.759[1] |

Table 2: Summary of Reaction Steps and Representative Yields

| Step | Reaction | Reagents | Solvent | Representative Yield (%) |

| 1 | Bromination | Br₂ | Dichloromethane (B109758) (CH₂Cl₂) | 85-95 |

| 2 | Dehydrobromination | NaNH₂ | Liquid Ammonia (NH₃) | 70-80 |

| 3 | Alkylation | 1. NaNH₂ 2. CH₃I | Liquid Ammonia (NH₃) | 75-85 |

Experimental Protocols

Step 1: Synthesis of 1,2-Dibromoheptane from 1-Heptene (Bromination)

Objective: To synthesize 1,2-dibromoheptane via the electrophilic addition of bromine to 1-heptene.

Materials:

-

1-Heptene (1.0 mol, 98.19 g)

-

Bromine (1.0 mol, 159.8 g, 51.2 mL)

-

Dichloromethane (CH₂Cl₂), anhydrous (500 mL)

-

5% Aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 1-heptene (1.0 mol) and 200 mL of anhydrous dichloromethane. The flask is cooled in an ice-water bath.

-

A solution of bromine (1.0 mol) in 300 mL of anhydrous dichloromethane is placed in the dropping funnel.

-

The bromine solution is added dropwise to the stirred solution of 1-heptene over a period of 2-3 hours, maintaining the reaction temperature below 10 °C. The disappearance of the red-brown bromine color indicates its consumption.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then washed sequentially with 100 mL of 5% aqueous sodium thiosulfate solution (to quench any unreacted bromine), 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude 1,2-dibromoheptane.

-

The product can be further purified by vacuum distillation.

Step 2: Synthesis of 1-Heptyne from 1,2-Dibromoheptane (Double Dehydrobromination)

Objective: To synthesize 1-heptyne through the double dehydrobromination of 1,2-dibromoheptane using sodium amide.

Materials:

-

1,2-Dibromoheptane (0.5 mol, 129.0 g)

-

Sodium amide (NaNH₂) (1.5 mol, 58.5 g)

-

Liquid ammonia (NH₃) (approx. 500 mL)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (saturated aqueous solution)

Procedure:

-

A 1 L three-necked round-bottom flask is fitted with a dry ice condenser, a mechanical stirrer, and a gas inlet. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Approximately 500 mL of liquid ammonia is condensed into the flask by passing ammonia gas through the dry ice condenser.

-

Sodium amide (1.5 mol) is cautiously added to the liquid ammonia with stirring.

-

A solution of 1,2-dibromoheptane (0.5 mol) in 100 mL of anhydrous diethyl ether is added dropwise to the stirred sodium amide suspension over 1 hour.

-

After the addition is complete, the reaction mixture is stirred for an additional 4-6 hours, allowing the ammonia to slowly evaporate.

-

The reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.

-

Water (200 mL) is added to dissolve the inorganic salts. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The diethyl ether is carefully removed by distillation at atmospheric pressure. The crude 1-heptyne is then purified by fractional distillation, collecting the fraction boiling at 99-100 °C.

Step 3: Synthesis of this compound from 1-Heptyne (Alkylation)

Objective: To synthesize this compound by the alkylation of 1-heptyne with methyl iodide.

Materials:

-

1-Heptyne (0.4 mol, 38.5 g)

-

Sodium amide (NaNH₂) (0.44 mol, 17.2 g)

-

Liquid ammonia (NH₃) (approx. 400 mL)

-

Methyl iodide (CH₃I) (0.44 mol, 62.5 g, 27.4 mL)

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

Procedure:

-

Using the same apparatus as in Step 2, condense approximately 400 mL of liquid ammonia into the reaction flask.

-

Add sodium amide (0.44 mol) to the liquid ammonia with stirring.

-

Add 1-heptyne (0.4 mol) dropwise to the sodium amide suspension over 30 minutes. Stir the resulting sodium heptynide solution for 1 hour.

-

Slowly add methyl iodide (0.44 mol) to the reaction mixture. A precipitate of sodium iodide will form. Stir for an additional 2-3 hours.

-

Allow the ammonia to evaporate overnight.

-

Carefully add 200 mL of water to the residue to dissolve the inorganic salts.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at 137 °C.

Visualizations

The following diagrams illustrate the signaling pathway of the synthesis and the general experimental workflow.

Caption: Reaction pathway for the synthesis of this compound from 1-heptene.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Octyne: Molecular Formula and Weight

This technical guide provides a comprehensive overview of the molecular formula and weight of 2-Octyne, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known as methylpentylethyne, is an alkyne with a triple bond located at the second carbon position.[1] Its chemical structure and properties are fundamental to its application in organic synthesis.

Quantitative Data Summary

The molecular formula and weight of this compound are summarized in the table below. This data is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2][3][4][5] |

| Molecular Weight | 110.1968 g/mol | [2][4][6] |

| Average Molar Mass | 110.20 g/mol | [1][3][5][7] |

Experimental Protocols for Molecular Weight Determination

The determination of the molecular formula and weight of this compound is typically achieved through mass spectrometry, often coupled with gas chromatography for sample purification and introduction.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is ideal for volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography (GC):

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. For this compound, a non-polar column is suitable.

-

Temperature Program: The oven temperature is ramped to elute compounds at different times. A typical program might start at 50°C and increase to 250°C at a rate of 10°C/min.

-

-

Mass Spectrometry (MS):

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method used. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, generating a signal proportional to the ion abundance. The resulting plot of ion abundance versus m/z is the mass spectrum. The peak with the highest m/z value typically corresponds to the molecular ion (M+), from which the molecular weight is determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C8H14 | CID 17769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 2809-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Elusive Alkyne: A Technical Guide to 2-Octyne and the Landscape of Natural Acetylenic Compounds

An in-depth analysis for researchers, scientists, and drug development professionals on the chemical properties, synthetic nature, and the broader context of alkynes in the natural world.

Executive Summary

2-Octyne, a simple internal alkyne, is a compound of interest in synthetic chemistry. However, an extensive review of scientific literature reveals no evidence of its natural occurrence. This technical guide provides a comprehensive overview of this compound's known chemical and physical properties, and places it within the broader context of naturally occurring acetylenic compounds. While no quantitative data on its natural abundance or specific biosynthetic pathways exist, this document outlines the general methodologies for the isolation, identification, and characterization of alkynes from natural matrices, which would be applicable should this compound be discovered in nature. Furthermore, a generalized workflow for the analysis of potential alkyne-containing samples is presented.

Natural Occurrence of Acetylenic Compounds: A Broader Perspective

While this compound itself has not been reported as a natural product, the alkyne functional group is present in a diverse array of naturally occurring molecules, often referred to as polyacetylenes.[1] These compounds have been isolated from a wide range of organisms, including plants (notably in the Asteraceae family), fungi, marine organisms, and bacteria.[1][2]

Naturally occurring acetylenic compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[3] Their biosynthesis is a subject of ongoing research, with proposed pathways often involving desaturation of fatty acid precursors.[4][5] The study of these natural alkynes provides a valuable framework for understanding the potential significance of simple alkynes like this compound, should they be found in a biological context.

Physicochemical Properties of this compound

As a synthetic compound, the physical and chemical properties of this compound are well-documented. This information is crucial for any potential isolation and characterization efforts.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [6][7][8] |

| Molecular Weight | 110.20 g/mol | [6][7] |

| CAS Number | 2809-67-8 | [7][8] |

| Boiling Point | 137 °C | [6] |

| Density | 0.759 g/mL at 25 °C | [6] |

| Appearance | Colorless liquid | [9] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [9] |

Experimental Protocols for Alkyne Identification and Characterization

The following section details generalized experimental protocols that are fundamental for the identification and characterization of alkynes. These methods would be directly applicable to the analysis of a sample suspected of containing this compound.

Extraction and Isolation from a Natural Matrix

The extraction of non-polar compounds like alkynes from a biological matrix typically involves solvent extraction with organic solvents of increasing polarity.

Protocol: General Solvent Extraction

-

Sample Preparation: The biological material (e.g., plant leaves, fungal mycelia) is dried and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is sequentially extracted with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. This is typically performed using a Soxhlet apparatus or through maceration with agitation.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

Fractionation: The crude extracts are then subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

Spectroscopic Identification and Structural Elucidation

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a complex mixture.[10][11]

Protocol: GC-MS Analysis

-

Sample Preparation: The isolated fraction suspected of containing this compound is dissolved in a volatile solvent (e.g., hexane).

-

Injection: A small volume of the sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

Detection (MS): As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries (e.g., NIST, Wiley) for identification.[11] The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 110 and characteristic fragmentation patterns.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: NMR Analysis

-

Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see signals corresponding to the methyl and methylene (B1212753) groups, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: This technique provides information about the carbon skeleton. The presence of the alkyne functional group would be confirmed by two characteristic signals in the alkyne region of the spectrum (typically 65-90 ppm).

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Protocol: IR Analysis

-

Sample Preparation: A small amount of the purified liquid sample is placed between two salt plates (e.g., NaCl).

-

Analysis: The sample is irradiated with infrared light, and the absorption is measured. The C≡C stretch of an internal alkyne like this compound would typically appear as a weak absorption band in the region of 2100-2260 cm⁻¹.[7]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the investigation of a natural sample for the presence of this compound or other acetylenic compounds.

Caption: A generalized workflow for the extraction, isolation, and identification of acetylenic compounds from natural sources.

Conclusion

References

- 1. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C8H14 | CID 17769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 2809-67-8 [chemicalbook.com]

- 10. tisserandinstitute.org [tisserandinstitute.org]

- 11. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

An In-depth Technical Guide to the Isomers of Octyne: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the isomers of octyne (C₈H₁₄), a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. The guide details the structural and stereoisomeric forms of octyne, their distinct physicochemical and spectroscopic properties, detailed experimental protocols for their synthesis and characterization, and the significant role of the alkyne functional group in the landscape of modern drug discovery and development.

Classification of Octyne Isomers

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. For octyne (C₈H₁₄), this leads to a wide variety of structures with unique chemical behaviors. The isomerism in octynes can be broadly categorized into structural isomerism and stereoisomerism.

Caption: Logical classification of octyne isomers.

Structural Isomers

Structural (or constitutional) isomers have different atomic connectivity. These can be further divided into positional and skeletal isomers.

-

Positional Isomers: These isomers differ in the location of the triple bond along an unbranched eight-carbon chain. The primary positional isomers of n-octyne are:

-

1-Octyne: A terminal alkyne where the triple bond is between the first and second carbon atoms.

-

This compound: An internal alkyne with the triple bond between the second and third carbons.

-

3-Octyne (B96577): An internal alkyne with the triple bond between the third and fourth carbons.

-

4-Octyne: A symmetric internal alkyne where the triple bond is between the fourth and fifth carbons.[1]

-

-

Skeletal Isomers: These isomers feature different arrangements of the carbon backbone, introducing branching. The number of skeletal isomers is extensive. For each positional isomer, the carbon chain can be branched in numerous ways. For example, isomers of 1-octyne include:

-

3-Methyl-1-heptyne

-

4-Methyl-1-heptyne

-

5-Methyl-1-heptyne

-

6-Methyl-1-heptyne

-

3-Ethyl-1-hexyne

-

Stereoisomers

Stereoisomers have the same atomic connectivity but differ in the three-dimensional arrangement of their atoms. The most relevant type for branched octynes is enantiomerism.

-

Enantiomers (Chiral Isomers): A molecule that is non-superimposable on its mirror image is termed chiral and exists as a pair of enantiomers.[2] Chirality in octyne isomers arises when a carbon atom is bonded to four different groups, creating a stereocenter. For instance, 3-methyl-1-heptyne is a chiral molecule because the carbon at the 3-position is a stereocenter. It is attached to a hydrogen atom, a methyl group, an ethynyl (B1212043) group, and a butyl group. Therefore, it exists as two distinct enantiomers: (R)-3-methyl-1-heptyne and (S)-3-methyl-1-heptyne.

Physicochemical and Spectroscopic Properties

The structural differences among octyne isomers give rise to distinct physical and spectroscopic properties. The linear geometry of the alkyne group significantly influences intermolecular forces and, consequently, bulk properties like boiling and melting points.[3]

Data Presentation

The quantitative properties of the primary straight-chain octyne isomers are summarized below for comparative analysis.

Table 1: Physicochemical Properties of Straight-Chain Octyne Isomers

| Property | 1-Octyne | This compound | 3-Octyne | 4-Octyne |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₄[4] | C₈H₁₄[5] | C₈H₁₄[6] | C₈H₁₄[1] |

| Molecular Weight ( g/mol ) | 110.20[4] | 110.20[5] | 110.20[6] | 110.20[1] |

| Boiling Point (°C) | 127-128[7] | 137[5] | 133[6] | 131-132[1] |

| Melting Point (°C) | -80[7] | - | -104[6] | -103[1] |

| Density (g/mL at 25°C) | 0.747[7] | 0.759[5] | 0.753[6] | 0.751[1] |

| Refractive Index (n20/D) | 1.416[7] | - | 1.425[6] | 1.425[8] |

Table 2: Key Spectroscopic Features of Terminal vs. Internal Octyne Isomers

| Spectroscopic Technique | Feature | Terminal Alkynes (e.g., 1-Octyne) | Internal Alkynes (e.g., 2-, 3-, 4-Octyne) |

|---|---|---|---|

| Infrared (IR) Spectroscopy | ≡C-H Stretch | Strong, narrow band at ~3330-3270 cm⁻¹[9] | Absent[10] |

| C≡C Stretch | Weak to medium band at ~2140-2100 cm⁻¹[9] | Weak or absent (especially in symmetric alkynes like 4-octyne) at ~2260-2190 cm⁻¹[10] | |

| ¹H NMR Spectroscopy | Alkynyl Proton (≡C-H) | Appears at δ ≈ 1.7-3.1 ppm[10] | Absent |

| ¹³C NMR Spectroscopy | Alkynyl Carbons (C≡C) | ≡C-H: ~65-85 ppm≡C-R: ~70-100 ppm[11] | Both carbons appear at δ ≈ 70-100 ppm[11] |

Experimental Protocols

Synthesis of an Internal Alkyne: 3-Octyne

Internal alkynes are commonly synthesized via the alkylation of a smaller terminal alkyne.[12][13] This protocol details the synthesis of 3-octyne from the sodium salt of 1-butyne (B89482) and 1-bromobutane (B133212).

Caption: Reaction scheme for the synthesis of 3-octyne.

Methodology:

-

Preparation of Sodium Amide: In a three-necked flask fitted with a mechanical stirrer, a dry ice condenser, and a gas inlet, add approximately 250 mL of anhydrous liquid ammonia (B1221849). Add a catalytic amount (~0.2 g) of iron(III) nitrate.

-

Formation of Acetylide: Slowly add sodium metal (2.3 g, 0.1 mol) in small pieces until a persistent blue color is observed, then allow the color to dissipate, indicating the formation of sodium amide (NaNH₂).

-

Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Bubble 1-butyne (5.4 g, 0.1 mol) through the stirred suspension of sodium amide. Stir for 1 hour to ensure complete formation of the sodium butynide salt.

-

Alkylation: Add 1-bromobutane (13.7 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes. Maintain the temperature at or below -33 °C (the boiling point of ammonia).

-

Workup: After the addition is complete, allow the mixture to stir for an additional 2 hours, then let the ammonia evaporate overnight under a fume hood.

-

Extraction: Carefully add 100 mL of water to the residue. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3-octyne can be purified by fractional distillation.

General Workflow for Synthesis and Characterization

The reliable identification of a specific octyne isomer requires a systematic workflow combining synthesis, purification, and spectroscopic analysis.

Caption: General experimental workflow for octyne isomer analysis.

Methodology for Spectroscopic Characterization:

-

Sample Preparation: Ensure the purified liquid alkyne sample is anhydrous.

-

Infrared (IR) Spectroscopy:

-

Acquire a background spectrum using a clean salt plate (KBr or NaCl).

-

Place a drop of the neat liquid sample between two salt plates to create a thin film.

-

Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analyze for the characteristic ≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100-2260 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Analyze chemical shifts, integration, and coupling patterns to identify the number and environment of protons. Look for the alkynyl proton signal around 2-3 ppm if a terminal alkyne is suspected.

-

Acquire the ¹³C NMR spectrum. Identify the characteristic signals for the sp-hybridized carbons of the triple bond (65-100 ppm).

-

Role of Alkynes in Drug Development

The alkyne functional group is a valuable motif in medicinal chemistry due to its unique structural and electronic properties.[14] Although not always the primary pharmacophore, its incorporation into a drug candidate can significantly enhance its pharmacological profile.

-

Structural Rigidity and Bioisosterism: The linear and rigid nature of the alkyne bond makes it an excellent tool for orienting functional groups toward a biological target with minimal conformational ambiguity. It can serve as a bioisostere for other groups like phenyl rings, amides, or alkenes, helping to fine-tune a molecule's size, shape, and polarity.[15]

-

Metabolic Stability: Alkynes can be introduced to block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug.

-

Target Binding: The electron-rich π-system of the triple bond can participate in favorable interactions with protein targets, such as π-π stacking or cation-π interactions, enhancing binding affinity.

-

"Click" Chemistry: Terminal alkynes are cornerstone functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. This reaction is widely used in drug discovery for rapidly synthesizing compound libraries and for bioconjugation, linking drugs to targeting moieties or fluorescent probes.[]

-

Bioactive Compounds: Many natural products and marketed drugs contain an alkyne moiety. Examples include the contraceptive norethynodrel, the antifungal terbinafine, and the antiretroviral Efavirenz.[] The enediyne class of antitumor agents, which contains highly reactive alkyne systems, represents some of the most potent anticancer compounds known.[] The alkyne tag is also small and rarely interferes with molecule-protein interactions, making it useful for identifying drug-binding sites using techniques like Raman spectroscopy.[17]

References

- 1. 4-Octyne - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Octyne, 98-99%|High-Purity Reagent [benchchem.com]

- 4. 1-Octyne | C8H14 | CID 12370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-Octyne | 629-05-0 [chemicalbook.com]

- 8. 4-Octyne | CAS#:1942-45-6 | Chemsrc [chemsrc.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. benchchem.com [benchchem.com]

- 13. longdom.org [longdom.org]

- 14. benchchem.com [benchchem.com]

- 15. taylorfrancis.com [taylorfrancis.com]

- 17. Lighting up drug discovery | RIKEN [riken.jp]

Electrophilic Addition Reactions of 2-Octyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyne (CH₃C≡C(CH₂)₄CH₃) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1][2] This triple bond, composed of one sigma (σ) bond and two pi (π) bonds, serves as a region of high electron density, making alkynes nucleophilic and susceptible to electrophilic attack.[3][4] Electrophilic addition reactions are fundamental transformations for alkynes, enabling the synthesis of a diverse array of functionalized alkenes and alkanes. These reactions typically proceed through the formation of a vinyl carbocation intermediate, although bridged intermediates like halonium ions are also common, particularly in halogenations.[3][5] For internal alkynes such as this compound, regioselectivity is a key consideration when the electrophile adds to the sp-hybridized carbons, leading to potential isomeric products. This guide provides an in-depth technical overview of the primary electrophilic addition reactions of this compound, focusing on mechanisms, stereochemistry, and experimental considerations.

General Experimental Workflow

The typical workflow for performing and analyzing electrophilic addition reactions of this compound involves several key stages, from reaction setup to product characterization.

Halogenation

The addition of halogens (typically Br₂ or Cl₂) across the triple bond of this compound is a classic electrophilic addition. The reaction can proceed in one or two stages, depending on the stoichiometry of the halogen used.[6]

Mechanism and Stereochemistry

The reaction is initiated by the π electrons of the alkyne attacking the halogen molecule, which becomes polarized as it approaches.[4][7] This leads to the formation of a bridged halonium ion intermediate.[5][6] The subsequent attack by a halide ion occurs from the side opposite the bridge, resulting in anti-addition.[5] With one equivalent of halogen, the primary product is the (E)-dihaloalkene. The presence of a second equivalent of halogen allows for further addition to the resulting alkene, ultimately forming a tetrahaloalkane.[6]

Quantitative Data: Halogenation of Alkynes

| Reactant | Reagent (Equivalents) | Solvent | Product(s) | Stereochemistry | Ref. |

| Internal Alkyne | Br₂ (1 equiv.) | CCl₄ | (E)-Dibromoalkene | anti-addition (major) | [8] |

| Internal Alkyne | Br₂ (2 equiv.) | CCl₄ | Tetra-bromoalkane | - | [6] |

| Internal Alkyne | Cl₂ (1 equiv.) | CH₂Cl₂ | (E)-Dichloroalkene | anti-addition (major) | [6] |

Experimental Protocol: Bromination of this compound

Objective: To synthesize (E)-2,3-dibromo-2-octene.

Materials:

-

This compound (1.0 eq)

-

Bromine (1.0 eq)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve this compound in CCl₄ in the round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of bromine in CCl₄ dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.

-

Monitor the reaction by observing the disappearance of the reddish-brown bromine color.

-

Once the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product via column chromatography if necessary.

Hydrohalogenation

The addition of hydrogen halides (H-X, where X = Cl, Br, I) to this compound follows Markovnikov's rule.[9][10][11] The reaction proceeds through a vinyl carbocation intermediate, with the hydrogen adding to one of the sp-hybridized carbons and the halide adding to the other.[12]

Mechanism and Regioselectivity

For an internal, asymmetric alkyne like this compound, the initial protonation can occur at either C2 or C3, leading to two different vinyl carbocation intermediates. The stability of these carbocations dictates the major product. The carbocation at C3 is slightly more stabilized by the adjacent pentyl group than the C2 carbocation is by the methyl group. Consequently, the halide will preferentially attack the C3 position. The addition of a second equivalent of HX results in a geminal dihalide, where both halogens are attached to the same carbon.[10][12]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H14 | CID 17769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 4. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Birch Reduction of 2-Octyne to trans-2-octene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Birch reduction of 2-octyne, yielding trans-2-octene (B89244). The Birch reduction, a dissolving metal reduction, is a cornerstone of synthetic organic chemistry for the stereoselective synthesis of trans-alkenes from internal alkynes. This transformation is achieved using an alkali metal, typically sodium, in liquid ammonia (B1221849) with a proton source.

Reaction Principle and Stereoselectivity

The Birch reduction of an internal alkyne, such as this compound, proceeds via a two-electron, two-proton addition. The reaction is initiated by the transfer of a single electron from the dissolved sodium metal to the alkyne, forming a radical anion. This intermediate is then protonated by the solvent, liquid ammonia, or an added alcohol co-solvent. A second electron transfer from another sodium atom to the resulting vinylic radical generates a vinylic anion. To minimize steric repulsion between the alkyl substituents, this vinylic anion preferentially adopts a trans configuration. Subsequent protonation of this more stable trans-vinylic anion affords the trans-alkene as the major product. This anti-addition of hydrogen atoms across the triple bond is the key to the high stereoselectivity of the reaction.[1]

Quantitative Data

| Parameter | Typical Value/Observation |

| Yield | >80% for similar internal alkynes. |

| Stereoselectivity | Highly selective for the trans isomer. The formation of the cis isomer is generally not observed under standard Birch reduction conditions. |

| Reaction Temperature | Typically conducted at the boiling point of liquid ammonia (-33 °C) or at -78 °C (dry ice/acetone bath).[1] |

| Reactant Ratio | At least two molar equivalents of sodium are required per mole of alkyne.[1] |

| Product Purity | The primary product is the trans-alkene. The reaction conditions do not typically reduce the resulting alkene further to an alkane.[2] |

| Spectroscopic Data | 1H NMR (trans-2-octene): Characteristic signals for the vinylic protons appear around 5.4 ppm as a multiplet. The methyl group adjacent to the double bond appears as a doublet around 1.6 ppm, and the other methyl group as a triplet around 0.9 ppm. |

| 13C NMR (trans-2-octene): The sp2 hybridized carbons of the double bond typically resonate in the region of 124-132 ppm. | |

| IR (trans-2-octene): A characteristic C-H out-of-plane bending vibration for a trans-disubstituted alkene is observed around 965 cm-1. | |

| GC-MS (trans-2-octene): The mass spectrum will show a molecular ion peak (M+) at m/z = 112, corresponding to the molecular weight of octene. |

Experimental Protocol

The following is a representative experimental protocol for the Birch reduction of an internal alkyne to a trans-alkene, adapted from established procedures for similar substrates. This protocol should be performed by qualified personnel in a well-ventilated fume hood due to the use of liquid ammonia and sodium metal.

Materials:

-

This compound

-

Sodium metal

-

Liquid ammonia

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (for quenching)

-

Pentane (B18724) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Apparatus:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice-acetone condenser, and a gas inlet for ammonia.

-

A Dewar flask or a large crystallizing dish for the dry ice-acetone bath.

-

Standard glassware for extraction and distillation.

Procedure:

-

Setup and Condensation of Ammonia: Assemble the reaction apparatus in a fume hood. Place a dry ice-acetone bath under the three-necked flask. Condense approximately 100 mL of ammonia per 0.1 mol of alkyne into the flask.

-

Dissolution of Sodium: To the stirred liquid ammonia at -78 °C, carefully add small, freshly cut pieces of sodium metal (2.2 equivalents) until a persistent deep blue color is obtained. This indicates the presence of solvated electrons.

-

Addition of this compound: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred sodium-ammonia solution over 15-20 minutes. The blue color of the reaction mixture may fade or disappear during the addition.

-

Reaction Time: Allow the reaction to stir at -78 °C for 2-3 hours. The persistence of the blue color indicates the presence of excess sodium and the completion of the reduction.

-

Quenching: After the reaction is complete, carefully quench the excess sodium by the slow, portion-wise addition of solid ammonium chloride until the blue color is discharged.

-

Work-up: Remove the dry ice-acetone bath and allow the ammonia to evaporate overnight under a stream of nitrogen. To the remaining residue, add 50 mL of water and extract the product with pentane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude trans-2-octene can be further purified by distillation if necessary.

Characterization:

The identity and purity of the trans-2-octene product should be confirmed by spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS, comparing the obtained spectra with the data presented in the table above.

Visualizations

Reaction Mechanism

Caption: Mechanism of the Birch reduction of this compound.

Experimental Workflow

Caption: Experimental workflow for the Birch reduction.

References

2-Octyne: A Versatile Building Block for Future Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyne (CH₃C≡C(CH₂)₄CH₃) is an internal alkyne that serves as a highly versatile and valuable building block in organic synthesis.[1][2] Its linear eight-carbon chain and the reactivity of its triple bond offer a unique scaffold for the creation of complex molecules.[3] While historically used as an intermediate in the fragrance industry, its potential extends far beyond, into the realms of medicinal chemistry, materials science, and advanced synthetic methodology.[2] This guide provides an in-depth exploration of key research areas for this compound, detailing established experimental protocols, summarizing quantitative data, and outlining promising avenues for future investigation.

Core Properties and Spectroscopic Data

This compound is a colorless liquid under standard conditions.[2] A summary of its key physical and spectroscopic properties is provided below, essential for its handling and characterization in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2809-67-8 | [2][4] |

| Molecular Formula | C₈H₁₄ | [1][4] |

| Molecular Weight | 110.20 g/mol | [1][4] |

| Boiling Point | 137 °C | [1][2] |

| Density | 0.759 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.428 | [2] |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling | Assignment | Reference(s) |

| ¹H NMR | ~2.1 | m | CH ₂ (C4) | [3][4] |

| ~1.75 | t | CH ₃ (C1) | [3][4] | |

| ~1.4 | m | CH ₂ (C5, C6) | [3][4] | |

| ~0.9 | t | CH ₃ (C8) | [3][4] | |

| ¹³C NMR | ~80.5 | s | C ≡C (C2 or C3) | [5][6] |

| ~79.5 | s | C≡C (C2 or C3) | [5][6] | |

| ~31.5 | s | C H₂ (C5) | [5][6] | |

| ~22.5 | s | C H₂ (C6) | [5][6] | |

| ~19.0 | s | C H₂ (C4) | [5][6] | |

| ~14.0 | s | C H₃ (C8) | [5][6] | |

| ~3.5 | s | C H₃ (C1) | [5][6] |

Key Chemical Transformations and Experimental Protocols

The triple bond of this compound is a gateway to a vast array of chemical transformations, allowing for the synthesis of diverse molecular architectures. Key reactions include stereoselective reductions, hydration, and carbon-carbon bond-forming cross-couplings.

Stereoselective Reduction to Alkenes

Partial reduction of the alkyne yields either the cis- or trans-alkene, depending on the chosen reagents, providing crucial stereochemical control.

-

Synthesis of cis-2-Octene (Syn-Addition): Catalytic hydrogenation using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) selectively produces the cis-alkene.[7][8][9] The reaction proceeds via the syn-addition of hydrogen across the triple bond.[10]

Experimental Protocol (General): Lindlar Hydrogenation [8]

-

Catalyst Setup: Charge a flask with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% by weight relative to the alkyne).

-

Solvent and Substrate Addition: Evacuate the flask and backfill with an inert gas (e.g., argon). Add a suitable solvent (e.g., ethyl acetate or hexane), followed by this compound.

-

Hydrogenation: Replace the inert atmosphere with hydrogen gas, maintaining a pressure of ~1 atm (e.g., using a balloon).

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or GC to ensure the reaction is stopped upon consumption of the starting alkyne to prevent over-reduction to n-octane.

-

Workup: Once complete, replace the hydrogen atmosphere with an inert gas. Filter the mixture through a pad of Celite to remove the solid catalyst. Concentrate the filtrate under reduced pressure to yield cis-2-octene.

-

-

Synthesis of trans-2-Octene (Anti-Addition): The dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C), results in the anti-addition of hydrogen to form the trans-alkene.[11][12][13]

Experimental Protocol (General): Dissolving Metal Reduction [12][14]

-

Setup: In a flask equipped with a dry ice-acetone condenser, condense ammonia gas at -78 °C.

-

Reagent Addition: Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

Substrate Addition: Add a solution of this compound in an appropriate solvent (e.g., THF) dropwise to the sodium-ammonia solution.

-

Quenching: After the reaction is complete (monitored by TLC), cautiously quench the excess sodium with a proton source like ammonium (B1175870) chloride or isopropanol (B130326) until the blue color disappears.

-

Workup: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer, filter, and concentrate under reduced pressure to yield trans-2-octene.

-

Hydration to 2-Octanone

The hydration of this compound, an internal alkyne, yields a ketone. For unsymmetrical internal alkynes like this compound, hydration typically produces a mixture of ketones. However, the reaction with this compound will predominantly yield 2-octanone due to the directing effects of the methyl group. The reaction is typically catalyzed by mercury(II) sulfate (B86663) in aqueous acid.[15]

Experimental Protocol: Hydration of 1-Octyne (B150090) (Adaptable for this compound) [15] (Note: This protocol for the terminal alkyne 1-octyne can be adapted. The hydration of this compound would proceed similarly but may require slightly different reaction times and yields a mixture of 2- and 3-octanone, with 2-octanone being a major product.)

-

Reaction Setup: In a suitable reaction vessel, combine 1-octyne (e.g., 7.5 g) with formic acid (e.g., 100 mL).

-

Heating: Heat the mixture in an oil bath at 100 °C.

-

Monitoring: Monitor the reaction progress using gas chromatography (GC) until the starting material is consumed (approx. 6 hours).

-

Workup: Cool the mixture to room temperature and dilute with dichloromethane (B109758) (CH₂Cl₂).

-

Washing: Wash the organic solution sequentially with water, saturated sodium carbonate solution, and again with water.

-

Drying and Purification: Dry the organic layer over magnesium sulfate (MgSO₄), remove the solvent by rotary evaporation, and distill the residue to yield pure 2-octanone. A yield of 85% has been reported for this transformation from 1-octyne.[15]

Potential Research Areas and Applications

The unique structure of this compound makes it a prime candidate for exploration in several cutting-edge research areas.

Drug Discovery and Medicinal Chemistry

The alkyne functional group is a cornerstone of modern medicinal chemistry, primarily due to its role in "click chemistry" and as a precursor for synthesizing biologically active heterocyclic compounds.[16][17][18]

-

Click Chemistry and Bioconjugation: While this compound itself is not a terminal alkyne and thus not directly suitable for the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), it can be readily functionalized to incorporate a terminal alkyne.[19] Furthermore, internal alkynes can participate in other types of cycloaddition reactions. The resulting stable triazole linkage is a powerful tool for conjugating molecules to biomolecules, such as in the development of antibody-drug conjugates (ADCs).[20][21]

-

Synthesis of Heterocyclic Scaffolds: Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[22][23] this compound can serve as a starting material for a variety of N-, O-, and S-containing heterocycles through cycloaddition reactions. Research into novel alkyne derivatives has shown significant potential in developing compounds with anticancer, antimicrobial, and antioxidant properties.[24][25][26][27][28][29][30] For instance, studies on various alkyne-derived structures have reported potent anticancer activities with IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines.[24][25][28] This provides a strong rationale for synthesizing and screening a library of this compound-derived heterocycles for novel therapeutic agents.

Materials Science and Polymer Chemistry

The rigidity and linearity of the alkyne bond are desirable features for creating novel organic materials with interesting electronic and photophysical properties.

-

Conjugated Polymers: The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides.[31][32][33] Although this reaction classically uses terminal alkynes, modifications and related cross-coupling methodologies can incorporate internal alkynes like this compound. This opens a pathway to synthesize novel conjugated polymers and oligomers. Such materials are being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Functional Monomers: this compound can be functionalized and used as a monomer in polymerization reactions. Acetylene compounds are valuable as monomers for producing high-strength polymers.[34] The n-pentyl chain can influence solubility and processing properties of the resulting polymer.

Advanced Synthetic Workflows: The Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for alkyne chemistry.[32] Although it traditionally uses a terminal alkyne, this workflow is fundamental to the functionalization of alkyne-containing molecules. The catalytic cycle and experimental workflow provide a template for developing new carbon-carbon bond-forming reactions.

Experimental Protocol (General): Sonogashira Coupling [31][35] (Note: This is a general protocol for terminal alkynes that would be a starting point for developing coupling reactions with this compound derivatives.)

-

Reaction Setup: To a solution of an aryl halide (1.0 eq) in a suitable solvent like THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.025 eq).

-

Reagent Addition: Sequentially add an amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) at room temperature.

-

Reaction: Stir the mixture for several hours (e.g., 3 h) until completion, monitoring by TLC.

-

Workup: Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with additional Et₂O.

-

Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica (B1680970) gel to afford the coupled product.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its rich reactivity allows for the controlled synthesis of diverse and complex molecular structures. The potential research avenues in drug discovery, particularly in the synthesis of novel heterocyclic compounds with therapeutic potential, and in materials science for the creation of functional polymers, are vast and underexplored. The detailed protocols and foundational data presented in this guide serve as a starting point for researchers to unlock the full potential of this valuable chemical building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 2809-67-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H14 | CID 17769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(2809-67-8) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. write equations for this reaction - this compound + H2 (1 mole, Lindlar's cata.. [askfilo.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reduction of Alkynes - Chad's Prep® [chadsprep.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. Click Chemistry [organic-chemistry.org]

- 18. labinsights.nl [labinsights.nl]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sciencescholar.us [sciencescholar.us]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and antimicrobial evaluation of some new cyclooctanones and cyclooctane-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 32. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 33. Sonogashira Coupling [organic-chemistry.org]

- 34. Page loading... [guidechem.com]

- 35. scribd.com [scribd.com]

An In-depth Technical Guide on the Theoretical Stability of 2-Octyne

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of 2-octyne and its isomers. For professionals in drug development and scientific research, a fundamental understanding of molecular stability is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding pharmacokinetic properties. This document outlines the key theoretical methodologies, presents quantitative data on the stability of C8H14 alkynes, and visualizes the relationships and computational workflows pertinent to these studies.

Introduction to Alkyne Stability